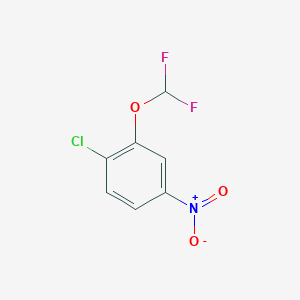

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCUHUWZNNXBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40319-62-8 | |

| Record name | 1-chloro-2-(difluoromethoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Selective Fluorination of Trichloromethoxybenzene

The initial step involves selective fluorination of trichloromethoxybenzene to form chlorodifluoromethoxybenzene, which is the key intermediate for subsequent nitration.

- Reagents and Conditions : Anhydrous hydrogen fluoride (HF) is used both as a fluorinating agent and solvent under pressurized conditions (2.5–2.8 MPa) and elevated temperatures (80–110 °C).

- Catalysts : Perfluoroalkyl sulfonyl fluorides (e.g., perfluorooctyl sulfuryl fluoride) serve as catalysts at low loading (~0.5% relative to raw material), enhancing selectivity and yield.

- Process : The reaction is conducted in stainless steel autoclaves with stirring and temperature control. Excess HF is removed post-reaction by nitrogen purging and neutralization.

- Yield : Typical yields range from 72% to 75%, with product purity exceeding 99% after distillation and rectification.

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature (°C) | 50–150 | 80–90 |

| Pressure (MPa) | 0.5–5.0 | 2.5–2.8 |

| Catalyst loading (wt%) | 0.1–1.0 | 0.5–0.6 |

| HF to substrate molar ratio | 2:1 to 20:1 | 8:1 to 11:1 |

| Reaction time (hours) | 4–4.5 | 4 |

| Yield (%) | 72–75 | ~74.9 |

Nitration of Chlorodifluoromethoxybenzene

The nitration step introduces the nitro group at the para or ortho position relative to the difluoromethoxy substituent.

- Reagents : A nitration mixture of concentrated nitric acid (HNO₃, 98%) and sulfuric acid (H₂SO₄, 90–98%) is used.

- Procedure : The chlorodifluoromethoxybenzene is added to sulfuric acid under cooling (0–5 °C), followed by dropwise addition of the nitration mixture over 1–2 hours. The reaction is maintained at low temperature to control regioselectivity and minimize side reactions.

- Molar Ratios : Substrate to nitric acid ratio is tightly controlled between 1:1.04 and 1:1.10 for optimal yield.

- Workup : After completion, the reaction mixture is quenched with water and washed with sodium carbonate solution to neutralize acids.

- Yield : High yields around 89% are reported with product purity >95%.

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature (°C) | -10 to 30 | 0 to 5 |

| Substrate : HNO₃ molar ratio | 1 : 1.00–2.00 | 1 : 1.04–1.10 |

| Sulfuric acid concentration | 90–98% | 95–96% |

| Reaction time (hours) | 2–4 | 2 |

| Yield (%) | ~89 | 89 |

Chlorination and Halogenation (If Required)

For positional isomers or related compounds, chlorination can be performed either before or after nitration using chlorine gas or other chlorinating agents under controlled conditions to ensure regioselectivity. However, in the case of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, the chlorine is typically present from the starting material or introduced early in the synthetic sequence.

Industrial Scale Considerations

- Continuous Flow Reactors : Industrial production favors continuous flow nitration and fluorination reactors for better heat management and safety.

- Reagent Recycling : Excess hydrogen fluoride and sulfuric acid are recovered and recycled to reduce waste and cost.

- Catalyst Reuse : Perfluoroalkyl sulfonyl fluoride catalysts and hydrogenation catalysts (Raney nickel or Pd/C) are reused to improve process economics.

- Purification : Products are purified by distillation, recrystallization, or chromatography to achieve >95% purity essential for downstream applications.

Research Findings and Optimization Notes

- The use of perfluoroalkyl sulfonyl fluoride catalysts in fluorination significantly improves selectivity and reduces toxic byproducts compared to older methods involving tetracol phenixin or bromine trifluoride.

- Nitration using mixed acid at low temperatures minimizes side reactions and enhances regioselectivity for the 4-nitro position.

- Hydrogenation reduction of nitro intermediates is efficiently catalyzed by Raney nickel or palladium on carbon, with mild reaction conditions and high purity products.

- Recycling of acids and catalysts contributes to greener and more cost-effective industrial processes.

- Analytical techniques such as GC, NMR, and HPLC are employed throughout to monitor reaction progress and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.

Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(difluoromethoxy)-2-nitrobenzene derivatives.

Reduction: The major product is 1-Chloro-2-(difluoromethoxy)-4-aminobenzene.

Oxidation: Products include various oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene has shown significant potential in cancer research. Studies indicate that it can inhibit tumor growth through mechanisms involving hydrogenation reduction. The compound's electron-withdrawing groups enhance its binding affinity to various molecular targets, including enzymes and receptors, which can modulate biological functions such as enzyme inhibition or receptor activity.

Catalysis

Recent findings suggest that 1-DCFM can act as an effective catalyst in hydrogenation reactions, which are vital in the production of polyols—organic compounds with multiple hydroxyl groups used in various industrial applications. The catalytic properties of this compound make it a valuable asset in synthetic chemistry.

Polymer Production

There is emerging evidence that this compound may play a role in the synthesis of nylon 6, a widely used synthetic polymer. Its specific involvement in nylon production requires further investigation but indicates its potential utility in the polymer industry.

Case Study 1: Cancer Research

In a study focusing on the biological activity of this compound, researchers demonstrated its ability to inhibit specific tumor cell lines through targeted enzyme interactions. The compound's structural characteristics facilitated selective binding to tumor-associated enzymes, leading to reduced cell proliferation rates.

Case Study 2: Catalytic Applications

Another investigation evaluated the effectiveness of this compound as a catalyst in hydrogenation reactions. The results indicated that it significantly increased reaction rates compared to traditional catalysts, suggesting its potential for enhancing industrial processes involving polyol synthesis.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and difluoromethoxy groups influence the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs include:

Electronic Effects :

- The difluoromethoxy group (-OCF₂) in the target compound is a stronger EWG than methoxy (-OCH₃) but less electron-withdrawing than nitro (-NO₂). This creates a polarized aromatic ring, directing further substitutions to meta/para positions in electrophilic reactions.

- In contrast, fluorine substituents (e.g., in 4-Fluoro-1-chloro-2-nitrobenzene) provide less steric hindrance but comparable electronegativity .

Steric Effects :

- This contrasts with smaller substituents like fluorine or -CF₂H .

Physical Properties

| Compound Name | Physical State | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| This compound | Liquid | N/A | N/A |

| 4-Fluoro-1-chloro-2-nitrobenzene | Solid | N/A | N/A |

| 1-Chloro-2-(chloromethyl)-4-nitrobenzene | Powder | 317.9 | 1.462 |

The liquid state of the target compound suggests lower intermolecular forces compared to solid analogs, possibly due to the -OCF₂ group’s asymmetry.

Biologische Aktivität

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a compound with the CAS number 40319-62-8, is notable for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including toxicity and therapeutic implications.

Chemical Structure and Properties

Chemical Formula : CHClFNO\

Molecular Weight : 197.56 g/mol

Appearance : Pale yellow crystals

The compound features a chloro group, a nitro group, and a difluoromethoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may affect enzyme activity or receptor binding, leading to alterations in cellular signaling pathways. However, specific mechanisms remain less understood due to limited studies directly addressing this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. While specific studies on this compound are scarce, its structural analogs have shown activity against various bacterial strains.

Toxicological Profile

Toxicological evaluations reveal several critical insights into the safety profile of this compound:

- Acute Toxicity : The LD₅₀ values indicate moderate toxicity levels in various animal studies. For example, in rats, the LD₅₀ via oral administration was found to be approximately 560 mg/kg body weight.

- Repeated Dose Toxicity : Studies show that prolonged exposure can lead to methemoglobinemia and organ-specific toxicity affecting the liver and kidneys.

- Genotoxicity : Limited evidence suggests weak mutagenic potential in bacterial systems but not in mammalian cells. It induced chromosomal aberrations at high doses in vitro.

Case Studies

A review of available literature highlights several case studies that provide insight into the biological activity of related compounds:

- Study on Antimicrobial Properties : A study demonstrated that fluorinated nitrobenzene derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. The study suggested that the presence of fluorine enhances binding affinity to bacterial enzymes.

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that certain derivatives of nitrobenzene compounds led to apoptosis in cancer cell lines through oxidative stress mechanisms.

- Toxicological Evaluations in Rodents : Research indicated that exposure to high concentrations resulted in significant liver damage and alterations in hematological parameters in rats.

Q & A

Q. What are the optimal synthetic routes for preparing 1-chloro-2-(difluoromethoxy)-4-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or nitration reactions. Key methods include:

- Chlorination and Nitration : React 2-(difluoromethoxy)phenol with chlorinating agents (e.g., Cl2 or SOCl2) followed by nitration using HNO3/H2SO4. Temperature control (0–5°C during nitration) minimizes byproducts like dinitro derivatives .

- Solvent Selection : Use dichloromethane (DCM) or benzene for solubility and stability. Reflux conditions (e.g., 50°C for 4–12 hours) improve conversion rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity (>95%). Monitor via TLC (Rf ≈ 0.3 in 3:1 hexane:EtOAc) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow TCI America’s safety guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N2 or Ar) to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

- Toxicity : LD50 (oral, rat) >500 mg/kg; avoid skin contact to prevent dermatitis .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- <sup>1</sup>H NMR (CDCl3): Expect signals at δ 8.2–8.5 ppm (aromatic H), δ 6.5–7.0 ppm (difluoromethoxy CF2 coupling, JHF ≈ 50 Hz) .

- IR : Peaks at 1530 cm<sup>−1</sup> (NO2 asymmetric stretch) and 1120 cm<sup>−1</sup> (C–O–C) .

- MS (EI) : Molecular ion [M]<sup>+</sup> at m/z 235 (calc. 235.56) with fragments at m/z 187 (loss of NO2) and m/z 123 (difluoromethoxy group) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in nitroaromatic compounds like this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL-97) for refinement:

- Data Collection : Cool crystals to 100 K using liquid N2. Collect data with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply anisotropic displacement parameters. Target R-factor <0.05 and wR2 <0.15. Validate geometry using PLATON’s ADDSYM .

- Key Metrics : Bond lengths (C–Cl: ~1.74 Å, C–NO2: ~1.48 Å) and torsion angles (C–O–CF2: ~120°) confirm steric and electronic effects .

Q. What strategies are effective for synthesizing derivatives (e.g., amino or hydroxyl analogs) of this compound for biological screening?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H2, Pd/C, EtOH) converts nitro to amine (yield: 70–80%). Monitor by HPLC (C18 column, 1 mL/min, λ = 254 nm) .

- Hydrolysis : Reflux with NaOH (10%, 80°C) replaces Cl with OH. Quench with HCl and extract with EtOAc .

- Applications : Amine derivatives show potential as agrochemical intermediates (e.g., herbicides) .

Q. How can researchers resolve contradictions in reported synthesis yields or selectivity for nitroaromatic compounds?

- Methodological Answer :

- DOE Optimization : Vary parameters (temperature, stoichiometry) using a factorial design. For example, nitration at 0°C vs. 25°C reduces polysubstitution .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to identify intermediates (e.g., fluorinated byproducts) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict regioselectivity. Nitro group orientation influences electrophilic attack sites .

Q. What methodologies are recommended for assessing the compound’s biological activity (e.g., enzyme inhibition or receptor binding)?

- Methodological Answer :

- In Vitro Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC50 values <10 μM suggest pharmacological potential .

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7). Score poses with ΔG < −8 kcal/mol .

- Toxicity Profiling : Use zebrafish embryos (FET test) to evaluate LC50 and teratogenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.